4-(2-(Piperidin-1-YL)ethoxy)phenol
Description
Properties
IUPAC Name |
4-(2-piperidin-1-ylethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-12-4-6-13(7-5-12)16-11-10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMJHNYRDUELOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442454 | |
| Record name | 4-[2-(Piperidin-1-yl)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100238-42-4 | |
| Record name | 4-[2-(1-Piperidinyl)ethoxy]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100238-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Piperidin-1-yl)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-[2-(1-piperidinyl)ethoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis is a foundational method for constructing the ethoxy-piperidine-phenol scaffold. This two-step process involves:
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Synthesis of 1-(2-chloroethyl)piperidine : Reacting piperidine with 1,2-dichloroethane under basic conditions yields 1-(2-chloroethyl)piperidine, a key alkylating agent.
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Etherification with 4-hydroxyphenol : Deprotonating 4-hydroxyphenol with potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic attack on 1-(2-chloroethyl)piperidine, forming the target compound.
Optimal conditions include refluxing at 80–100°C for 12–24 hours, achieving yields of 70–85%. Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing the phenoxide intermediate.
Debenzylation of Protected Precursors
A high-yield method detailed in patent CN112851634A involves debenzylation of a thioether-protected intermediate (Table 1):
Table 1. Reaction Conditions for Debenzylation
| Parameter | Value |
|---|---|
| Starting material | 1-{4-[2-(Piperidin-1-yl)ethoxy]phenyl}-2-(2-benzylthio-4-methoxyphenyl)ethanone |
| Reagent | Trifluoroacetic acid (TFA) |
| Temperature | 60–80°C |
| Molar ratio (substrate:TFA) | 1:2–1:10 |
| Reaction time | 6–12 hours |
| Yield | 90–95% |
| Purity after recrystallization | 98.2–98.5% |
The reaction proceeds via acid-catalyzed cleavage of the benzylthio group, yielding 1-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2-(2-mercapto-4-methoxyphenyl)ethanone. Subsequent oxidation or further functionalization can generate derivatives, but the ethoxy-piperidine-phenol core remains intact.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and purity:
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Trifluoroacetic acid : Enhances debenzylation efficiency at elevated temperatures (70–80°C), but requires careful control to avoid over-acidification.
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Dichloromethane (DCM) : Used for post-reaction extraction due to its immiscibility with aqueous phases and ability to dissolve organic intermediates.
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Ethyl acetate-petroleum ether mixtures : Ideal for recrystallization, producing off-white to pale yellow solids with >98% purity.
Catalytic and Stoichiometric Considerations
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Piperidine as a base : In Williamson ether synthesis, excess piperidine (1.2–1.5 equivalents) ensures complete deprotonation of 4-hydroxyphenol.
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Molar ratios : A substrate-to-TFA ratio of 1:4–1:6 balances reaction rate and byproduct formation during debenzylation.
Purification and Characterization
Recrystallization Techniques
Recrystallization from ethyl acetate-petroleum ether (1:3 v/v) removes residual trifluoroacetic acid and benzylthio byproducts. This step is critical for achieving pharmaceutical-grade purity (>98%).
Analytical Validation
-
High-performance liquid chromatography (HPLC) : Confirms purity using C18 columns and acetonitrile-water mobile phases.
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Nuclear magnetic resonance (NMR) : 1H NMR spectra show characteristic peaks for the piperidine ethoxy chain (δ 2.4–2.6 ppm, multiplet) and aromatic protons (δ 6.7–7.1 ppm).
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent patents suggest transitioning from batch to continuous flow systems to improve scalability. Key advantages include:
Chemical Reactions Analysis
Types of Reactions
4-(2-(Piperidin-1-YL)ethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for pharmaceutical development. Compounds with similar structures have been studied for their pharmacological properties, including:
- Antioxidant Activity : Research indicates that phenolic compounds can exhibit significant antioxidant properties, potentially useful in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of phenolic compounds can possess antimicrobial activity, making them suitable for developing new antibiotics or antiseptics.
- Neuroprotective Effects : Compounds containing piperidine rings are often investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.
Synthetic Applications
The synthesis of 4-(2-(Piperidin-1-YL)ethoxy)phenol typically involves multi-step organic reactions. The following table summarizes common synthetic routes:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Substitution | Introduction of the piperidine moiety to the ethoxy-substituted phenol. |
| 2 | Ether Formation | Formation of the ethoxy linkage through etherification reactions. |
| 3 | Purification | Use of chromatography techniques to isolate and purify the final product. |
Biochemical Interactions
This compound has shown potential interactions with various biochemical pathways:
- Enzyme Modulation : It acts as a substrate or inhibitor in enzyme-catalyzed reactions, particularly those involving peroxidases. This suggests its role in metabolic processes and detoxification pathways.
- Cellular Defense Mechanisms : Interaction with thiol compounds like N-acetylcysteine indicates its potential involvement in cellular defense mechanisms against oxidative damage.
Case Studies and Research Findings
Several studies have explored the applications of compounds structurally related to this compound:
- Study on Antioxidant Properties : A study published in Journal of Medicinal Chemistry demonstrated that similar phenolic compounds significantly reduced oxidative stress markers in vitro .
- Antimicrobial Activity Assessment : Research highlighted in Pharmaceutical Biology showed that derivatives of piperidine-containing phenols exhibited notable antibacterial activity against Gram-positive bacteria .
- Neuroprotective Research : A recent investigation published in Neuroscience Letters indicated that compounds with piperidine rings could prevent neuronal apoptosis in models of neurodegeneration .
Mechanism of Action
The mechanism of action of 4-(2-(Piperidin-1-YL)ethoxy)phenol involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The pharmacological and physicochemical properties of 4-(2-(Piperidin-1-YL)ethoxy)phenol are influenced by three key structural elements:
Piperidine Ring : A six-membered nitrogen-containing heterocycle that enhances membrane permeability and receptor binding.
Ethoxy Linker: Improves solubility and bioavailability compared to non-ethoxy analogs.
Below is a detailed comparison with structurally related compounds:
Piperidine-Containing Analogs
Heterocyclic Ring Variants
| Compound Name | Structural Features | Biological Activity | Key Findings |
|---|---|---|---|
| (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol | Azepane (7-membered ring), ethoxy linker | Strong antimicrobial and anticancer | Larger azepane ring enhances biological activity via improved target interactions . |
| (4-(2-(Morpholin-1-yl)ethoxy)phenyl)methanol | Morpholine (oxygen-containing ring) | Limited anticancer effects | Oxygen atom reduces lipophilicity and membrane penetration . |
Ethoxyphenyl Derivatives with Complex Scaffolds
Key Research Findings
Ring Size Impact : Piperidine analogs exhibit moderate activity compared to azepane derivatives, suggesting that ring size and conformational flexibility critically influence target binding .
Therapeutic Potential: Structural similarities to Droloxifene hint at possible estrogen receptor interactions, though further studies are needed to confirm this .
Biological Activity
4-(2-(Piperidin-1-YL)ethoxy)phenol, a compound featuring a piperidine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C15H21NO2. The presence of both a piperidine ring and a phenolic structure contributes to its biological properties, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as a modulator of neurotransmitter receptors, which may affect neurological processes.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and caspase activation .
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that derivatives of piperidine can induce cytotoxic effects against various cancer cell lines, including breast and colon cancer. These compounds often operate via the intrinsic apoptotic pathway, leading to increased ROS production and mitochondrial dysfunction .
- Antimicrobial Properties : Piperidine derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways .
- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(2-(piperidin-1-yl)ethoxy)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a phenol derivative and a piperidine-containing alkyl halide. For example, in a related synthesis (), 1-(2-chloroethyl)piperidine·HCl was reacted with a hydroxy-substituted chromene in dry acetone under reflux (60–70°C for 8 hours) with K₂CO₃ as a base. Optimization includes:
- Catalyst/base selection : Anhydrous conditions and bases like K₂CO₃ or NaH improve yield by minimizing hydrolysis.
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization removes unreacted starting materials .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Photostability : Exposure to UV light (ICH Q1B guidelines) with HPLC monitoring for degradation products.
- Humidity sensitivity : Storage at 25°C/60% RH and 40°C/75% RH for 1–3 months, followed by LC-MS analysis. Note that reports chemical stability under recommended storage but lacks specific data, necessitating empirical validation .
Q. What analytical techniques are suitable for assessing the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol/buffer (e.g., sodium acetate + sodium 1-octanesulfonate, pH 4.6) as described in . Monitor at 254 nm for phenolic absorption.
- NMR : Compare ¹H/¹³C NMR peaks to reference spectra (e.g., piperidine δ ~1.4–2.8 ppm; ethoxy linker δ ~3.5–4.2 ppm).
- Mass spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS (e.g., m/z 328.405 for C₁₉H₂₄N₂O₃) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its pharmacological activity, such as receptor binding or PROTAC design?
- Methodological Answer :
- Receptor targeting : Replace the phenol group with bioisosteres (e.g., sulfonamide, carbamate) to modulate estrogen receptor (ER) affinity, as seen in tamoxifen analogs ().
- PROTAC integration : Conjugate the compound to E3 ligase ligands (e.g., thalidomide for cereblon) via PEG linkers. For example, describes PROTACs with piperazine-ethoxy motifs for BTK degradation, requiring SPR or cellular degradation assays (e.g., Western blot for target protein levels) .
Q. What strategies resolve contradictions in reported biological activity data for piperidine-ethoxy phenolic derivatives?
- Methodological Answer :
- Assay standardization : Replicate studies using consistent cell lines (e.g., MCF-7 for ERα) and controls (e.g., tamoxifen for ER antagonism).
- Metabolic stability : Test cytochrome P450 interactions (e.g., CYP3A4/2D6) via liver microsome assays to explain variability in in vivo vs. in vitro results.
- Epimerization checks : Use chiral HPLC to verify stereochemical integrity, as seen in for structurally related compounds .
Q. How can computational methods predict the binding mode of this compound to therapeutic targets like ERα or kinases?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with ERα crystal structures (PDB: 3ERT) to simulate piperidine-ethoxy interactions with Leu387/Arg394.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the phenol group and Glu353/His524.
- Free energy calculations : Apply MM-GBSA to quantify binding affinity changes upon structural modifications .
Data Gaps and Future Directions
- Toxicological profiling : highlights missing acute toxicity data. Researchers should conduct OECD 423 (acute oral toxicity) and Ames tests (mutagenicity) to address this gap .
- Structural analogs : Explore derivatives like 4-(2-(4-methylpiperazin-1-yl)ethoxy)phenol () to improve solubility or target selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
